2,2-Dimethyl-4-oxochroman-8-carboxylic Acid
Description
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxo-3H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-9(13)7-4-3-5-8(11(14)15)10(7)16-12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
XVNPBUKOAHJMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Research Outcome Table 2: Organic Cyclization Approach
| Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2,2-Dimethyl-4-oxo-chroman-6-carboxylic acid + hydrazide | Dichloromethane | Triethylamine | Room temp | 3 hours | 80 | Mild conditions, high yield |
Summary of Key Parameters and Comparative Data
| Method | Key Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|---|---|
| Multi-Configuration (Patent CN111808040A) | Serine derivative + bis(trichloromethyl) carbonate | Water + organic solvent | 5–35°C | 2–7 hours | 62–86 | Moderate (organic solvents involved) | High safety, controlled conditions |
| Organic Cyclization | Chroman derivative + hydrazide | Dichloromethane | Room temperature | 3 hours | 80 | Moderate | Simple, high yield |
| Radical-Mediated (2022 study) | Chroman-4-one derivatives | DMSO | 70°C | 12 hours | ~78 | Low (metal-free) | Potential for functionalization |
Chemical Reactions Analysis
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The aromatic ring in the chroman structure can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure is similar to many biologically active molecules, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid involves its interaction with specific molecular targets. The chroman ring structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Positioning and Ring Saturation
The table below summarizes key structural differences between the target compound and analogs:
Key Observations :
- Ring Saturation : Chroman derivatives (saturated) exhibit greater conformational flexibility compared to chromene (unsaturated) analogs, influencing their interaction with biological targets .
- Electron-Withdrawing Groups: The 4-oxo group in the target compound and 8-bromo-4-oxochromene-2-carboxylic acid enhances acidity (pKa ~2–3 for carboxylic acid) compared to non-oxo analogs like 2,2-dimethylchroman-8-carboxylic acid .
- Halogen Effects : Fluorine (6-Fluorochroman-2-carboxylic acid) improves metabolic stability, while bromine (8-bromo derivative) may increase molecular weight and steric hindrance .
Physicochemical Properties
- Solubility : The carboxylic acid group at position 8 ensures moderate water solubility, but methyl and phenyl substituents (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) reduce it due to hydrophobic effects .
- Acidity : The 4-oxo group adjacent to the chroman/chromene ring increases the acidity of the carboxylic acid moiety, making it more reactive in salt formation (e.g., with amines or metals) .
Biological Activity
2,2-Dimethyl-4-oxochroman-8-carboxylic acid, a compound belonging to the chroman family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular structure of 2,2-Dimethyl-4-oxochroman-8-carboxylic acid is characterized by a chroman backbone with a carboxylic acid functional group. This structural configuration is crucial for its interaction with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the potential of 2,2-Dimethyl-4-oxochroman-8-carboxylic acid in cancer treatment. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation in melanoma (B16-F0) and mammary adenocarcinoma (LM3) cell lines, showing selectivity towards tumor cells over normal cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| B16-F0 (Melanoma) | 10.5 | 3.75 |
| LM3 (Adenocarcinoma) | 12.0 | 4.0 |
| NMuMG (Normal) | 39.5 | - |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research indicates that derivatives of chroman compounds can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition suggests a potential for developing anti-inflammatory drugs based on the structure of 2,2-Dimethyl-4-oxochroman-8-carboxylic acid .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. Studies have shown that chroman derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Case Studies
-
Study on Cytotoxic Effects :
A study conducted on a library of chroman derivatives found that 2,2-Dimethyl-4-oxochroman-8-carboxylic acid displayed a potent inhibitory effect on tumor cell lines compared to normal cells. The mechanism was attributed to the induction of apoptosis in cancer cells . -
Inflammation Model :
In an experimental model of inflammation, the compound reduced edema in animal models significantly when administered at doses correlating with its in vitro activity against LOX .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid to improve yield and purity?
- Methodology :
- Use a two-step approach: (1) Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the chroman backbone. (2) Carboxylation at the 8-position via Friedel-Crafts acylation or metal-catalyzed carbonylation .
- Optimize reaction conditions (temperature: 80–120°C; solvent: DMF or dichloromethane) and employ purification techniques like recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using ¹H/¹³C NMR (key signals: δ 2.1–2.3 ppm for methyl groups; δ 170–175 ppm for carboxylic acid in ¹³C) .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- X-ray crystallography : Resolve the chroman ring conformation and substituent orientations (e.g., C8-carboxylic acid vs. C4-ketone positioning) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ketone and carboxylic acid) and O-H stretches (~2500–3300 cm⁻¹ for carboxylic acid dimerization) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodology :
- Perform dynamic NMR experiments to detect conformational flexibility (e.g., chair-to-boat transitions in the chroman ring) that may cause signal splitting .
- Use DFT calculations (B3LYP/6-31G* level) to predict NMR chemical shifts and compare with experimental data to identify discrepancies caused by solvent effects or crystal packing .
- Cross-validate with solid-state NMR to assess if crystalline vs. solution-phase structures differ .
Q. What strategies are recommended for designing bioactivity studies involving this compound?
- Methodology :
- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450, given its structural similarity to flavonoid derivatives .
- In vitro assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ quantification) or anti-inflammatory effects via COX-2 inhibition (ELISA-based assays) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl group replacements, carboxylate esters) to isolate pharmacophore contributions .
Q. How should researchers address solubility challenges in aqueous-based experiments?
- Methodology :
- Prepare sodium/potassium salts of the carboxylic acid to enhance water solubility (adjust pH to 7–8 with NaOH/KOH) .
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) for cell culture studies, ensuring biocompatibility via cytotoxicity controls (MTT assay) .
Data Contradiction Analysis
Q. How to interpret conflicting results in thermal stability studies (TGA vs. DSC)?
- Methodology :
- TGA-DSC coupling : Perform simultaneous analysis to distinguish decomposition (mass loss) from phase transitions (endothermic/exothermic peaks). For example, a DSC endotherm without mass loss may indicate melting .
- Isothermal stability tests : Heat samples at 100°C for 24 hours and monitor degradation via HPLC to correlate thermal events with chemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
